

# AFM24 Phase 1/2a Clinical Trial: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and protocols for the investigational innate cell engager, **AFM24**. The information is compiled from publicly available clinical trial information and publications.

#### **Introduction to AFM24**

**AFM24** is a first-in-class, tetravalent, bispecific antibody that engages the innate immune system to fight tumors. It is designed to bind to CD16A on natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1] This dual-targeting mechanism redirects the cytotoxic activity of NK cells and the phagocytic activity of macrophages towards EGFR-expressing cancer cells, inducing antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), respectively.[1]

## **Mechanism of Action: AFM24 Signaling Pathway**

**AFM24**'s primary mode of action is to bridge innate immune cells with tumor cells, leading to tumor cell destruction. Unlike traditional EGFR inhibitors, **AFM24**'s activity is independent of EGFR signaling pathway inhibition.





Click to download full resolution via product page

Caption: Mechanism of action of AFM24, an innate cell engager.

## Phase 1/2a Clinical Trial Designs

**AFM24** has been evaluated in several Phase 1/2a clinical trials, both as a monotherapy and in combination with other anti-cancer agents. These trials follow a similar structure, beginning with a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to evaluate the efficacy and safety in specific patient cohorts.

## **Key Clinical Trials:**

- NCT04259450: A study of **AFM24** monotherapy in patients with advanced solid cancers.[2]
- NCT05109442: A study of AFM24 in combination with atezolizumab (an anti-PD-L1 inhibitor)
  in patients with advanced or metastatic EGFR-expressing cancers.[3][4]
- NCT05099549: A study of AFM24 in combination with SNK01 (autologous natural killer cells)
  in patients with advanced/metastatic EGFR-expressing cancers.

## **Phase 1 Dose Escalation Design**



The dose-escalation phase of these trials typically follows a standard 3+3 design to identify the MTD/RP2D.





Click to download full resolution via product page

Caption: Standard 3+3 Dose Escalation Design Workflow.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from the **AFM24** Phase 1/2a clinical trials.

**Table 1: Dose Escalation and Recommended Phase 2** 

Dose (RP2D)

| DUJU IN ED     |                             |                                                           |                                                |
|----------------|-----------------------------|-----------------------------------------------------------|------------------------------------------------|
| Clinical Trial | Investigational<br>Agent(s) | Phase 1 Dose<br>Escalation Cohorts<br>(AFM24)             | Recommended<br>Phase 2 Dose<br>(RP2D) of AFM24 |
| NCT04259450    | AFM24 Monotherapy           | 14 mg, 40 mg, 80 mg,<br>160 mg, 320 mg, 480<br>mg, 720 mg | 480 mg weekly                                  |
| NCT05109442    | AFM24 +<br>Atezolizumab     | Starting dose: 160<br>mg; Escalation to 480<br>mg         | 480 mg weekly                                  |
| NCT05099549    | AFM24 + SNK01               | 160 mg, 480 mg                                            | Not yet established                            |

**Table 2: Dosing of Combination Agents** 

| Clinical Trial | Combination Agent           | Dosing Regimen                       |
|----------------|-----------------------------|--------------------------------------|
| NCT05109442    | Atezolizumab                | 840 mg intravenously every two weeks |
| NCT05099549    | SNK01 (Autologous NK Cells) | 4.0 x 10° cells intravenously weekly |

## **Table 3: Patient Population and Eligibility Criteria**



| Criteria           | Details                                                            |
|--------------------|--------------------------------------------------------------------|
| Age                | ≥ 18 years                                                         |
| Tumor Type         | Advanced or metastatic solid tumors known to express EGFR          |
| EGFR Expression    | Histological or cytological staining of EGFR in >1% of tumor cells |
| Prior Treatment    | Disease progression after at least one prior line of therapy       |
| Performance Status | ECOG Performance Status of 0 or 1                                  |

## **Experimental Protocols**

Detailed methodologies for key experiments are outlined below.

## Protocol 1: Tumor Assessment and Response Evaluation

Objective: To evaluate the anti-tumor activity of **AFM24** alone or in combination with other agents.

#### Methodology:

- Imaging Modality: Computed tomography (CT) is the preferred imaging modality. Baseline scans should be performed within 4 weeks prior to the start of treatment.
- Scan Schedule: Tumor assessments are performed at baseline and then at regular intervals,
  typically every 8 weeks for the first year, and every 12 weeks thereafter.
- Response Criteria: Tumor response is evaluated according to the Response Evaluation
  Criteria in Solid Tumors version 1.1 (RECIST v1.1).
  - Target Lesions: Up to a maximum of 5 target lesions, with a maximum of 2 per organ, are selected for measurement. The sum of the longest diameters (SLD) of all target lesions is calculated.

## Methodological & Application





- Non-Target Lesions: All other lesions are identified as non-target lesions and are followed for unequivocal progression.
- Response Categories:
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the SLD of target lesions, taking as reference the baseline SLD.
  - Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum on study (nadir), and an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Confirmation: A response of CR or PR requires confirmation by a subsequent tumor assessment at least 4 weeks later.





Click to download full resolution via product page

Caption: RECIST v1.1 Tumor Response Assessment Workflow.



## Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To evaluate the pharmacokinetic and pharmacodynamic profiles of AFM24.

#### Methodology:

- Sample Collection: Blood samples are collected at pre-specified time points before, during, and after AFM24 infusion.
- Pharmacokinetic (PK) Analysis:
  - Assay: Serum concentrations of AFM24 are determined using a validated enzyme-linked immunosorbent assay (ELISA).
  - Parameters: Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) are calculated.
- Pharmacodynamic (PD) Analysis:
  - Receptor Occupancy: CD16A receptor occupancy on NK cells is measured by flow cytometry to assess the extent of target engagement.
  - Biomarker Analysis: Changes in the levels of cytokines (e.g., IL-6) and other immunerelated biomarkers in the blood are measured using multiplex immunoassays. Paired tumor biopsies may be taken to analyze the tumor microenvironment for immune cell infiltration and activation.

## **Protocol 3: Safety and Tolerability Assessment**

Objective: To monitor and evaluate the safety and tolerability of **AFM24**.

#### Methodology:

 Adverse Event (AE) Monitoring: All adverse events are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).



- Dose-Limiting Toxicity (DLT) Assessment: In the dose-escalation phase, DLTs are assessed during the first cycle of treatment. A DLT is typically a severe, treatment-related adverse event that is considered unacceptable.
- Laboratory Tests: Hematology and clinical chemistry parameters are monitored regularly.
- Physical Examinations: Regular physical examinations are conducted.
- Immunogenicity: The development of anti-drug antibodies (ADAs) against AFM24 is assessed.

These protocols provide a foundational understanding of the clinical evaluation of **AFM24**. For specific details and any amendments, referring to the official clinical trial records on platforms like ClinicalTrials.gov is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study to Assess AFM24 in Combination With Atezolizumab in Selected Advanced/Metastatic EGFR-expressing Cancers | Clinical Research Trial Listing (Advanced Solid Tumor) (NCT05109442) [trialx.com]
- To cite this document: BenchChem. [AFM24 Phase 1/2a Clinical Trial: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#afm24-phase-1-2a-clinical-trial-design-and-protocols]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com